molecular formula C12H17FN2 B13246926 N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine

N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine

Cat. No.: B13246926
M. Wt: 208.27 g/mol
InChI Key: AYQKQUJDIVUQSC-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine is an organic compound with the molecular formula C12H17FN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a fluorophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl chloride and 1-methylpyrrolidine.

    N-Alkylation: The key step involves the N-alkylation of 1-methylpyrrolidine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological targets.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. The pyrrolidine ring provides structural rigidity, allowing for precise interactions with the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-N-methylamine
  • N-(3-fluorophenyl)-N-methylamine
  • N-(4-fluorophenyl)-N-methylamine

Uniqueness

N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine is unique due to the presence of both the fluorophenyl group and the pyrrolidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H17FN2/c1-15-7-6-11(9-15)14-8-10-4-2-3-5-12(10)13/h2-5,11,14H,6-9H2,1H3

InChI Key

AYQKQUJDIVUQSC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CC=CC=C2F

Origin of Product

United States

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